Per- and polyfluoroalkyl substances (PFAS) are a class of man-made chemicals known for their environmental persistence and potential health risks. There's a growing need for efficient methods to remove PFAS from water supplies. Research suggests that amine-containing sorbents, including materials with functionalities similar to (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride, can be promising for PFAS removal [].
These sorbents work through a combination of mechanisms:
Studies have shown that these sorbents can be effective in removing PFAS from water []. Further research is needed to optimize the design of next-generation sorbents for enhanced PFAS removal efficiency, considering factors like pore size, surface area, and specific functionalities [].
Fluoroalkylation reactions are essential for synthesizing various fluorine-containing molecules with applications in pharmaceuticals, agrochemicals, and advanced materials. Traditionally, these reactions were conducted using harsh organic solvents, raising environmental concerns. Recently, research has focused on developing methods for aqueous fluoroalkylation, which utilizes water as the solvent [].
(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is an organic compound characterized by its unique structure, which includes a central amine group connected to two trifluorinated alkyl groups. Its molecular formula is C₇H₈F₆N·HCl, and it has a molecular weight of approximately 231.57 g/mol. This compound is notable for its high fluorine content, which imparts distinct physical and chemical properties. It is typically presented as a hydrochloride salt, enhancing its solubility in various solvents, making it suitable for diverse applications in chemical research and industry .
There is no documented information on the mechanism of action of this specific compound in any biological system.
The chemical reactivity of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride can be attributed to the presence of the amine functional group. It can undergo typical amine reactions such as:
These reactions are critical for synthesizing more complex fluorinated compounds and derivatives .
The synthesis of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride can be achieved through several methods:
text2,2,2-Trifluoroethylamine + 3,3,3-Trifluoropropyl halide → (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine
These methods highlight the versatility in synthesizing this compound while maintaining its unique trifluorinated characteristics .
(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride has several applications:
Several compounds share structural similarities with (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tris(1H-perfluorobutyl)amine | Perfluorinated amine | Higher perfluoroalkyl chain length |
| Perfluoroalkyl amines | Simple perfluoroamines | Varying chain lengths affecting solubility |
| 1-(Perfluorobutyl)-1H-pyrazole | Heterocyclic perfluorinated | Incorporation of heteroatoms providing different reactivity |
These compounds differ primarily in their chain lengths and functional groups but share the characteristic of containing fluorinated moieties that enhance their chemical stability and potential biological activity .
(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is a fluorinated secondary amine salt with the molecular formula C₅H₈ClF₆N [1] [2]. The compound has a molecular weight of 231.57 grams per mole, as confirmed by multiple chemical databases [1] [3]. The Chemical Abstracts Service registry number for this compound is 727732-15-2 [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine hydrochloride [2] [4].
The compound exists as a hydrochloride salt of the free base amine, which has the molecular formula C₅H₇F₆N and a molecular weight of 195.11 grams per mole for the free base form [5]. The Simplified Molecular Input Line Entry System notation for the hydrochloride salt is FC(F)(F)CCNCC(F)(F)F.[H]Cl [1] [2]. The International Chemical Identifier string is InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H, with the corresponding International Chemical Identifier Key being KESFUOWYJCRNES-UHFFFAOYSA-N [2] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClF₆N |
| Molecular Weight (g/mol) | 231.57 |
| CAS Registry Number | 727732-15-2 |
| IUPAC Name | 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine hydrochloride |
| SMILES | FC(F)(F)CCNCC(F)(F)F.[H]Cl |
| InChI | InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H |
| InChI Key | KESFUOWYJCRNES-UHFFFAOYSA-N |
The molecular structure of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride features multiple carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [6]. The carbon-fluorine bond length in trifluoromethyl groups is typically 1.35 ångströms, which is shorter than other carbon-halogen bonds due to the high electronegativity of fluorine and partial ionic character of the bond [6] [7]. These bonds exhibit significant polarity with partial positive charge on carbon and partial negative charge on fluorine [6].
The carbon-nitrogen bonds in the secondary amine structure have an average length of 1.47 ångströms, which is characteristic of aliphatic amines [8] [7] [9]. The bond dissociation energy of carbon-fluorine bonds ranges from 115 to 130 kilocalories per mole, making them exceptionally stable [6]. The carbon-nitrogen bond dissociation energy in secondary amines is typically 73 to 85 kilocalories per mole [10].
The molecular geometry around the nitrogen atom is trigonal pyramidal due to sp³ hybridization, with the carbon-nitrogen-carbon bond angle approximately 108 degrees, slightly less than the ideal tetrahedral angle due to lone pair repulsion [9]. The trifluoromethyl groups adopt tetrahedral geometry with bond angles of 109.5 degrees [11]. The overall molecular conformation is extended due to the aliphatic chain structure connecting the two trifluoroalkyl groups through the secondary amine center [9].
| Bond Type | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Bond Polarity |
|---|---|---|---|
| C–F (Trifluoromethyl) | 1.35 ± 0.02 | 115-130 | Highly polar (C^δ+–F^δ-) |
| C–N (Amine) | 1.47 ± 0.02 | 73-85 | Moderately polar (C^δ+–N^δ-) |
| C–C (Aliphatic) | 1.54 ± 0.02 | 83-88 | Nonpolar |
| Structural Feature | Geometry | Bond Angles | Hybridization |
|---|---|---|---|
| Trifluoromethyl Groups | Tetrahedral | 109.5° (C–C–F) | sp³ (Carbon) |
| Secondary Amine Center | Trigonal pyramidal | ~108° (C–N–C) | sp³ (Nitrogen) |
| Overall Molecular Shape | Extended conformation | Variable due to rotation | Mixed sp³ |
Limited crystallographic data is available specifically for (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride in the current literature. However, related fluorinated amine hydrochloride salts typically crystallize in hydrogen-bonded networks due to the presence of both the ammonium cation and chloride anion [12] [13]. The crystal packing of such compounds is generally stabilized by multiple intermolecular hydrogen bonds between the protonated amine nitrogen and chloride ions [12].
Analogous fluorinated compounds demonstrate that crystal structures are characterized by extensive hydrogen bonding networks that significantly influence the solid-state properties [12] [13]. The presence of multiple fluorine atoms can lead to additional weak interactions such as carbon-hydrogen to fluorine hydrogen bonds, which contribute to the overall crystal stability [12]. X-ray powder diffraction analysis would be required to fully characterize the crystal form of this specific compound, following methodologies established for similar fluorinated organic salts [14].
The crystal packing arrangement is expected to be influenced by the bulky trifluoroalkyl substituents, which may lead to looser packing compared to non-fluorinated analogues [13]. The ionic nature of the hydrochloride salt promotes the formation of discrete ion pairs in the crystal lattice, with the chloride anions positioned to maximize electrostatic interactions with the positively charged ammonium nitrogen [13].
The solubility behavior of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is primarily determined by its ionic nature as a hydrochloride salt [15] [16]. Hydrochloride salts of amines typically exhibit high water solubility due to their ability to form hydrogen bonds with water molecules and undergo ionic dissociation [15] [16]. Based on the solubility patterns of related trifluoroethylamine hydrochloride, which shows good water solubility, this compound is expected to demonstrate similar behavior [16].
The compound's solubility in organic solvents varies considerably depending on the solvent polarity and hydrogen bonding capacity [16]. Polar protic solvents such as ethanol and methanol are expected to provide moderate to good solubility due to their ability to solvate both the ionic components and interact with the fluorinated alkyl chains [16]. Chlorinated solvents like chloroform typically show favorable interactions with fluorinated compounds, suggesting moderate solubility in such media [16].
Aromatic solvents such as benzene are expected to show limited solubility for this ionic compound, as they cannot effectively solvate the charged species [16]. Non-polar solvents like diethyl ether typically exhibit poor solubility for hydrochloride salts due to their inability to stabilize ionic species [16]. The high fluorine content may provide some compatibility with fluorinated solvents, though specific data for this compound is not readily available in the literature.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | High (expected for hydrochloride salt) | Hydrochloride salts typically exhibit high water solubility |
| Ethanol | Moderate to Good | Organic solvents show variable solubility for fluorinated amines |
| Chloroform | Moderate to Good | Chlorinated solvents often dissolve fluorinated compounds |
| Benzene | Limited | Aromatic solvents show limited compatibility |
| Diethyl Ether | Poor | Non-polar ethers show poor solubility for ionic compounds |
The thermal properties of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride are influenced by both the fluorinated substituents and the ionic nature of the hydrochloride salt [16] [17]. Related trifluoroethylamine hydrochloride exhibits a melting point with sublimation around 218-222 degrees Celsius, indicating relatively high thermal stability for fluorinated amine salts [18] [16]. The compound exists as a powder at room temperature and requires storage under dry conditions to prevent moisture absorption [4] [16].
The thermal stability of fluorinated amines is generally enhanced compared to their non-fluorinated counterparts due to the strength of carbon-fluorine bonds [6]. However, the presence of the hydrochloride salt functionality may influence the decomposition pathways under elevated temperatures [16]. The compound exhibits hygroscopic behavior, typical of amine hydrochloride salts, requiring careful storage conditions to maintain stability [16].
Differential scanning calorimetry analysis would be necessary to precisely determine the melting point, glass transition temperature, and decomposition temperature of this specific compound [17]. The presence of multiple trifluoroalkyl groups is expected to influence the thermal behavior significantly, potentially leading to complex thermal transitions due to the different molecular conformations possible in the solid state [17].
| Property | Value |
|---|---|
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
| Hygroscopicity | Expected (based on hydrochloride salt nature) |
| Stability | Stable under dry conditions |
The spectroscopic properties of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride reflect the presence of multiple fluorine atoms and the secondary amine functionality [19] [20]. Proton nuclear magnetic resonance spectroscopy would show characteristic multipets for the methylene protons adjacent to the trifluoromethyl groups, typically appearing in the range of 2.5 to 4.0 parts per million [19]. The ammonium proton in the hydrochloride salt form would appear significantly downfield, typically between 8 to 10 parts per million due to the positive charge on nitrogen [19].
Carbon-13 nuclear magnetic resonance spectroscopy would exhibit characteristic quartet patterns for the trifluoromethyl carbons due to coupling with three equivalent fluorine atoms, typically appearing around 120 to 130 parts per million [20]. The methylene carbons would appear as separate signals in the aliphatic region around 30 to 50 parts per million [20]. Fluorine-19 nuclear magnetic resonance represents a particularly diagnostic technique for this compound, with the trifluoromethyl groups expected to appear around -60 to -80 parts per million relative to trichlorofluoromethane [21] [20].
Infrared spectroscopy would reveal several characteristic absorption bands [22] [23]. The nitrogen-hydrogen stretching vibrations of the protonated amine would appear in the region of 3000 to 3300 wavenumbers, broader than typical secondary amine stretches due to ionic character [22]. Carbon-fluorine stretching vibrations would be observed as strong absorptions in the region of 1000 to 1300 wavenumbers [22] [23]. The presence of multiple carbon-fluorine bonds would result in complex fingerprint patterns in the lower frequency region [22].
Mass spectrometry would show the molecular ion peak at mass-to-charge ratio 231 for the intact hydrochloride salt [19]. Characteristic fragmentation patterns would include loss of hydrogen fluoride (mass 20) and formation of trifluoromethyl fragment ions [19]. The base peak would likely correspond to a stable carbocation formed after loss of neutral fragments containing fluorine [19].
| Technique | Key Features | Characteristic Ranges/Values |
|---|---|---|
| ¹H NMR | CH₂ multiplets, NH proton | 2.5-4.0 ppm (CH₂), 8-10 ppm (NH₂⁺) |
| ¹³C NMR | CF₃ quartets, CH₂ signals | 120-130 ppm (CF₃), 30-50 ppm (CH₂) |
| ¹⁹F NMR | CF₃ groups around -60 to -80 ppm | -60 to -80 ppm vs CFCl₃ |
| IR Spectroscopy | N-H stretch, C-F stretch, NH₂⁺ deformation | 3000-3300 cm⁻¹, 1000-1300 cm⁻¹ |
| Mass Spectrometry | Loss of HF, CF₃ fragments | m/z 231 [M]⁺, loss of 20 (HF) |
The synthesis of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride represents a significant challenge in organofluorine chemistry due to the presence of two distinct trifluorinated alkyl chains. This section examines the various synthetic approaches available for the preparation of this specialized fluorinated amine, with emphasis on both laboratory-scale and industrial production methods, as well as emerging green chemistry approaches.
Laboratory-scale synthesis of fluorinated amines has evolved considerably with the development of novel methodologies that address the inherent challenges associated with fluorine incorporation. The following subsections detail the primary synthetic approaches for accessing (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride.
Direct amination represents one of the most straightforward approaches for the synthesis of fluorinated amines. Recent advances in this field have demonstrated remarkable improvements in yield, functional group tolerance, and operational simplicity [1] [2].
Reductive Trifluoroethylation Methodology
A significant breakthrough in direct amination was reported involving catalyst-free reductive trifluoroethylation reactions of free amines using trifluoroacetic acid as a stable and inexpensive fluorine source [1]. This methodology exhibits remarkable functional group tolerance and can be performed in conventional glassware without rigorous exclusion of moisture or oxygen. The reaction proceeds through a proposed mechanism involving silane-mediated reduction of silyl ester intermediates, generating silyl acetals that participate in reductive amination reactions.
The optimization studies revealed that 1.75 equivalents of trifluoroacetic acid provide optimal results, with reactions typically conducted in tetrahydrofuran at 70°C for 16 hours [1]. Acyclic and cyclic secondary amines can be trifluoroethylated in good to moderate isolated yields following flash column chromatography, with conversions of 70-90% being typical.
Three-Component Coupling Reactions
An extension of the direct amination approach involves three-component coupling reactions that enable the formation of complex trifluoroethylated amine cores in a single operation [1]. This methodology exploits acidic, reductive conditions to perform reductive amination of aldehydes with primary amines, followed by trifluoroethylation. The functional group tolerance includes alkenes, esters, nitro groups, nitriles, protected amines, amides, azides, and aryl bromides.
Table 1 summarizes the key direct amination approaches developed for fluorinated amine synthesis:
| Method | Reagents | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Reductive Trifluoroethylation | Trifluoroacetic acid, Phenylsilane | THF, 70°C, 16 h | 40-90% | Air/moisture tolerant |
| Catalyst-free Amination | Electrophilic fluorination agents | Acetonitrile, Selectfluor | 20-80% | High functional group tolerance |
| Fluorinated Imine Reduction | DIBAL-H, Chiral sulfinimines | Ti(IV) mediated, Microwave | 42-70% | High enantioselectivity (95% ee) |
| Three-component Coupling | Primary amines, Aldehydes, TFA | 70°C, One-pot synthesis | 50-85% | Wide substrate scope |
Aminofluorination of Alkenes
Another direct approach involves the aminofluorination of alkenes to access β-fluorinated amines [3] [4]. This methodology employs Selectfluor as an electrophilic fluorine source and acetonitrile as a nitrogen source, proceeding through a single-electron oxidation/fluorine-abstraction/Ritter-type amination pathway. The protocol allows synthesis of a broad range of fluorinated amines including those bearing quaternary carbon centers with good efficiency and functional group tolerance.
Nucleophilic substitution reactions represent a versatile approach for introducing fluorinated groups into amine structures. These methodologies have been significantly enhanced through developments in reaction conditions, catalytic systems, and substrate activation strategies [5] [6].
Mechanochemical Nucleophilic Substitution
A novel mechanochemical approach for nucleophilic substitution of alcohols has been developed using fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate and potassium hydrogen phosphate as alcohol-activating reagent and base respectively [6]. This solvent-free methodology proceeds via reactive isouronium intermediates and affords alkylated amines in 31-91% yields with complete stereoinversion for secondary alcoholic substrates.
The mechanochemical process offers several advantages including enhanced safety profile, reduced waste generation, and the ability to perform reactions without rigorous solvent purification [6]. Primary and secondary aliphatic alcohols can be converted to their corresponding activated derivatives within one hour of milling, though secondary aliphatic alcohols show limited reactivity in subsequent nucleophilic displacement.
Phase Transfer Catalysis
The application of phase transfer catalysis has proven particularly effective for nucleophilic fluorination reactions. Recent developments include the use of quaternary ammonium-based fluorinating reagents formed through ion-exchange processes [7] [8]. These reagents exhibit extremely low hygroscopicity and excellent fluorinating capability for electrochemical fluorination applications.
Table 2 presents the key nucleophilic substitution methods:
| Method | Reagents | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Mechanochemical Substitution | TFFH, K2HPO4, Ball milling | Solvent-free, 1-3 h milling | 31-91% | Solvent-free operation |
| Triflate Displacement | KF, CsF, Crown ethers | High temperature, Polar solvents | 40-85% | High reactivity with triflates |
| Isouronium Salt Formation | Halouronium salts | Room temperature | 40-79% | Mild conditions |
| Phase Transfer Catalysis | Bu4NF, Organic solvents | Elevated temperature | 30-70% | Enhanced solubility |
Triflate-Based Displacement Reactions
Triflate displacement reactions have emerged as particularly effective for the synthesis of fluorinated amines due to the excellent leaving group properties of triflate [5]. Neopentyl triflates, despite containing sterically hindered primary carbon centers, exhibit remarkable stability and high reactivity toward nucleophilic displacement. The combination of trifluoromethanesulfonate leaving groups with cesium fluoride in polar aprotic solvents provides optimal conditions for fluoride incorporation.
The field of fluorinated amine synthesis has witnessed remarkable advances in recent years, driven by the development of novel catalytic systems, flow chemistry approaches, and sustainable methodologies [9] [10].
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool for the construction of fluorinated building blocks [11] [3]. These methodologies utilize visible light-induced electron transfer processes to generate reactive intermediates capable of forming carbon-fluorine bonds under mild conditions. The use of mesityl acridinium photocatalysts enables the selective formation of α-fluoro-α-amino acid derivatives through three-component carbofluorination reactions.
The photoredox approach offers several advantages including mild reaction conditions, high functional group tolerance, and excellent regioselectivity [11]. Mechanistic studies have revealed that alkyltrifluoroborates serve as effective quenchers of excited photocatalysts, generating alkyl radicals that subsequently undergo addition to dehydroalanine derivatives followed by fluorination with Selectfluor.
Copper-Catalyzed Aminofluorination
Recent developments in copper-catalyzed aminofluorination have provided direct access to β-fluoroalkylamines from readily available starting materials [4]. This methodology employs N,N-dialkylhydroxylamines as alkylamine precursors and triethylamine tris(hydrofluoride) as both fluoride source and acid catalyst. The reaction proceeds through copper-mediated electrophilic amination followed by nucleophilic fluorination.
Flow Chemistry Integration
The integration of flow chemistry principles has revolutionized the synthesis of fluorinated compounds by enabling better control of reaction parameters and enhanced safety profiles [12] [13]. Continuous flow approaches allow for telescoped processes that avoid isolation of intermediates while maximizing efficiency and environmental impact. For trifluoromethylthiolated derivatives, the experimental protocol involves in-flow conversion of carboxylic acids into N-acylpyrazoles followed by α-trifluoromethylthiolation in polytetrafluoroethylene coil reactors.
Table 3 summarizes recent advances in synthetic protocols:
| Method | Reagents | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Photoredox Catalysis | Visible light, Photocatalysts | Blue LED, Room temperature | 60-90% | Mild conditions, High selectivity |
| Copper-catalyzed Aminofluorination | Cu(HFacac)2, Et3N·3HF | DCE, 80°C, 2 h | 65-85% | Broad substrate scope |
| Flow Chemistry Synthesis | Continuous flow reactors | PTFE coils, Controlled flow | 60-75% | Scalable, Safe operation |
| Plasma-mediated Synthesis | Argon plasma, CF3 sources | Microreactor, No catalysts | 40-70% | Catalyst-free, Direct synthesis |
The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of scalability, safety, economics, and regulatory compliance. Industrial production of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride involves sophisticated reactor technologies and process optimization strategies.
Batch reactor systems remain the predominant choice for industrial fluorinated amine production due to their operational flexibility and ability to handle diverse reaction conditions [14] [15].
Stirred Tank Reactors
Stirred tank reactors represent the most widely used configuration for batch production of fluorinated amines. These systems provide excellent mixing characteristics, temperature control, and scalability from pilot plant to full production scale [14]. The versatility of stirred tank reactors allows for easy adaptation to different synthetic routes and reaction conditions.
Modern stirred tank reactor designs incorporate advanced features including multiple agitation zones, controlled atmosphere capabilities, and integrated heat exchange systems. The ability to operate under both positive and negative pressure conditions makes these reactors suitable for handling volatile fluorinated reagents and solvents [14].
Specialized Reactor Materials
The corrosive nature of many fluorinating reagents necessitates the use of specialized reactor materials. Glass-lined reactors provide excellent corrosion resistance for hydrofluoric acid-containing reactions, while maintaining the ability to monitor reaction progress through transparent reactor walls [14]. For high-pressure applications, specialized alloys such as Hastelloy and Inconel offer superior performance under aggressive chemical conditions.
Microreactor Systems
Microreactor technology has gained significant attention for laboratory and pilot-scale production due to enhanced safety profiles and improved heat and mass transfer characteristics [14] [16]. The small reaction volumes associated with microreactors enable safe handling of hazardous fluorinating reagents while providing precise control over reaction parameters.
Table 4 presents the key batch reactor technologies:
| Reactor Type | Capacity Range | Temperature Range | Key Features | Typical Applications |
|---|---|---|---|---|
| Stirred Tank Reactor (STR) | 10 L - 10,000 L | -20°C to 150°C | Versatile mixing, Easy scale-up | General fluorinated amine synthesis |
| Microreactor System | 0.1 - 10 L | -40°C to 200°C | Enhanced heat transfer, Safety | Research and pilot scale |
| Glass-lined Reactor | 50 L - 5,000 L | -10°C to 120°C | Corrosion resistance | HF-containing reactions |
| Pressure Reactor | 1 L - 1,000 L | 0°C to 300°C | High pressure capability | High-pressure fluorination |
Continuous flow processing offers significant advantages for industrial fluorinated amine production including improved safety, better process control, and enhanced scalability [12] [13] [17].
Flow Reactor Configurations
Polytetrafluoroethylene coil reactors represent the most common configuration for fluorination reactions due to their excellent chemical compatibility and flexibility [12] [13]. These reactors can be easily configured for different residence times and reaction conditions while maintaining inert surfaces that prevent unwanted side reactions.
Silicon carbide reactors offer exceptional corrosion resistance and heat transfer capacity, making them suitable for high-temperature fluorination processes [14]. The modular design of silicon carbide reactors provides seamless scale-up capabilities from laboratory to manufacturing scale.
Process Integration and Telescoping
Continuous flow systems enable telescoped processes that integrate multiple synthetic steps while avoiding isolation of unstable intermediates [12] [13]. For fluorinated amine synthesis, telescoped approaches can combine precursor formation, fluorination, and purification steps in a continuous operation.
The integration of in-line analytical monitoring systems allows for real-time process optimization and quality control. Advanced process control systems can automatically adjust flow rates, temperatures, and reagent ratios to maintain optimal reaction conditions [17].
Table 5 details continuous flow process parameters:
| Flow System | Flow Rate Range | Residence Time | Advantages | Production Scale |
|---|---|---|---|---|
| PTFE Coil Reactors | 0.1 - 50 mL/min | 2 - 60 min | Chemical compatibility, Flexibility | kg/day to tons/year |
| Silicon Carbide Reactors | 1 - 200 mL/min | 5 - 30 min | High thermal conductivity, Durability | 100 kg/day - 10 tons/year |
| Microfluidic Devices | 0.01 - 5 mL/min | 0.5 - 20 min | Precise control, Rapid mixing | g/day to kg/year |
| Telescoped Flow Systems | 0.5 - 100 mL/min | 10 - 120 min | Multi-step integration | kg/day to 100 tons/year |
Safety Considerations in Flow Processing
Flow processing offers inherent safety advantages for fluorination reactions through reduced inventory of hazardous materials and improved containment of reactive species [14] [17]. The continuous nature of flow processes minimizes accumulation of unstable intermediates while providing rapid quenching and neutralization capabilities.
Industrial production of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride requires comprehensive quality control systems to ensure product consistency, purity, and regulatory compliance [18].
Analytical Methods and Specifications
Fluorine content determination represents a critical quality parameter, typically performed using fluorine-19 nuclear magnetic resonance spectroscopy or ion chromatography [18]. These analytical methods provide precise quantification of fluorine incorporation with specifications typically requiring ±0.1% of theoretical fluorine content.
Chemical purity assessment employs high-performance liquid chromatography and gas chromatography-mass spectrometry to identify and quantify impurities [18]. Purity specifications typically range from ≥95.0% to ≥99.5% depending on the intended application and regulatory requirements.
Water content determination using Karl Fischer titration is essential due to the hygroscopic nature of many fluorinated amine hydrochlorides [18]. Water specifications typically range from ≤0.5% to ≤0.1% to ensure product stability and shelf life.
Process Monitoring and Control
Continuous monitoring of critical process parameters enables real-time quality assurance and process optimization. In-line spectroscopic methods including near-infrared and Raman spectroscopy provide rapid assessment of reaction progress and product formation [18].
Residual solvent analysis using gas chromatography headspace techniques ensures compliance with pharmaceutical and industrial solvent residue limits [18]. Heavy metal testing using inductively coupled plasma mass spectrometry or atomic absorption spectroscopy addresses safety and toxicity concerns.
Table 6 summarizes quality control parameters:
| Parameter | Analytical Method | Specification Range | Frequency | Critical Impact |
|---|---|---|---|---|
| Fluorine Content | 19F NMR, Ion Chromatography | ±0.1% of theoretical | Every batch | Product identity, Efficacy |
| Chemical Purity | HPLC, GC-MS | ≥95.0% - ≥99.5% | Every batch | Product quality, Safety |
| Water Content | Karl Fischer Titration | ≤0.5% - ≤0.1% | Every batch | Stability, Shelf life |
| Residual Solvents | GC Headspace Analysis | ≤100 ppm - ≤500 ppm | Every 5 batches | Regulatory compliance |
| Heavy Metals | ICP-MS, AAS | ≤10 ppm - ≤50 ppm | Every 10 batches | Safety, Toxicity |
| Particle Size Distribution | Laser Diffraction, Microscopy | D50: 10-500 μm | As required | Processing behavior |
The increasing emphasis on environmental sustainability has driven the development of green chemistry approaches for fluorinated amine synthesis. These methodologies aim to minimize environmental impact while maintaining synthetic efficiency and product quality [7] [19] [20].
Solvent-free synthetic approaches represent a significant advancement in green fluorinated amine synthesis by eliminating the need for organic solvents and reducing waste generation [6] [21] [22].
Mechanochemical Synthesis
Mechanochemical ball milling has emerged as a powerful solvent-free methodology for fluorinated amine synthesis [6]. This approach utilizes mechanical energy to drive chemical transformations in the solid state, eliminating the need for organic solvents while providing enhanced reaction rates and selectivity.
The mechanochemical approach offers several environmental benefits including elimination of organic solvents, reduced waste generation, and lower energy consumption compared to conventional solution-phase reactions [6]. The methodology is particularly effective for nucleophilic substitution reactions where alcohol activation and nucleophilic displacement can be performed sequentially in the same milling vessel.
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides rapid and efficient heating for solvent-free fluorination reactions [21]. The selective heating of polar reactants enables rapid temperature elevation while minimizing thermal decomposition of sensitive fluorinated intermediates. Microwave heating also offers precise temperature control and uniform heating profiles.
Thermal Neat Reactions
Thermal neat reactions involve heating reactants in the absence of solvents to achieve fluorinated amine formation [21]. While requiring higher temperatures than solution-phase reactions, thermal neat approaches eliminate solvent-related environmental concerns and simplify product isolation procedures.
Plasma-Mediated Synthesis
Plasma-mediated synthesis represents an emerging approach for solvent-free fluorinated compound preparation [23] [24]. Argon plasma in continuous flow microreactors enables direct synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles without additives or metal catalysts. The plasma activation provides sufficient energy for bond formation while operating under mild temperature conditions.
Table 7 presents solvent-free methodologies:
| Method | Operating Conditions | Reaction Time | Energy Efficiency | Environmental Benefits | Yield Range |
|---|---|---|---|---|---|
| Mechanochemical Ball Milling | Room temperature, 200-800 rpm | 1-6 hours | High (mechanical energy) | No organic solvents, Reduced waste | 60-95% |
| Microwave-Assisted Synthesis | 120-180°C, 100-500 W | 5-60 minutes | Very high (microwave heating) | Fast heating, No solvents | 70-90% |
| Thermal Neat Reactions | 100-200°C, Atmospheric pressure | 2-24 hours | Moderate (thermal heating) | Solvent elimination | 50-85% |
| Plasma-mediated Reactions | Room temperature, Low pressure | 10-120 minutes | High (electrical discharge) | No solvents, No catalysts | 40-80% |
The development of efficient catalytic systems represents a key strategy for sustainable fluorinated amine synthesis by reducing reagent consumption and improving atom economy [25] [26] [27].
Photoredox Catalysis
Photoredox catalysis employs visible light to drive fluorination reactions under mild conditions [11] [28]. Ruthenium and iridium-based photocatalysts enable efficient electron transfer processes that generate reactive intermediates capable of forming carbon-fluorine bonds. The use of visible light as an energy source represents a sustainable alternative to high-temperature thermal processes.
Photoredox systems typically operate with low catalyst loadings (0.5-5 mol%) and can be recycled for multiple reaction cycles [28]. The mild reaction conditions associated with photoredox catalysis preserve sensitive functional groups while minimizing side product formation.
Transition Metal Complex Catalysis
Transition metal complexes, particularly those based on palladium, copper, and manganese, have proven effective for catalytic fluorinated amine synthesis [26] [29]. These systems enable C-F bond formation through well-defined mechanistic pathways while operating under relatively mild conditions.
The development of specialized ligand systems has improved the efficiency and selectivity of transition metal-catalyzed fluorination reactions [26]. Ligand design focuses on facilitating challenging reductive elimination steps while preventing catalyst deactivation through fluoride coordination.
Organocatalysis
Organocatalytic systems offer metal-free approaches to asymmetric fluorinated amine synthesis [27]. Chiral amine and thiourea-based catalysts provide excellent enantioselectivity while operating under mild conditions. The absence of metal contamination makes organocatalytic products suitable for pharmaceutical applications without extensive purification.
Biocatalysis
Enzymatic fluorination represents the most environmentally benign approach to fluorinated amine synthesis [27]. Fluorinase enzymes can catalyze selective C-F bond formation under aqueous conditions at physiological temperatures. While substrate scope remains limited, ongoing enzyme engineering efforts continue to expand the utility of biocatalytic fluorination.
Table 8 details catalytic systems in green fluorination:
| Catalyst Type | Typical Examples | Loading Range | Selectivity | Recyclability | Green Chemistry Score |
|---|---|---|---|---|---|
| Photoredox Catalysts | Ru(bpy)3Cl2, Ir photocatalysts | 0.5-5 mol% | High (>90%) | 2-5 cycles | 8/10 |
| Transition Metal Complexes | Pd, Cu, Mn complexes | 1-10 mol% | Moderate to High (70-95%) | 3-8 cycles | 7/10 |
| Organocatalysts | Chiral amines, Thioureas | 5-20 mol% | Very High (>95%) | 5-10 cycles | 9/10 |
| Biocatalysts | Fluorinase enzymes | 1-50 mg/mL | Excellent (>98%) | Limited (enzyme stability) | 10/10 |
Atom economy represents a fundamental metric for evaluating the sustainability of synthetic processes by quantifying the fraction of reactant atoms incorporated into the final product [30].
Direct Fluorination Approaches
Direct fluorination methods typically achieve moderate atom economy (70-85% practical) due to the formation of hydrogen fluoride and metal fluoride byproducts [31]. Strategies for improving atom economy include the development of recyclable fluorine sources and in-situ hydrogen fluoride capture systems.
The use of elemental fluorine in continuous flow systems can achieve higher atom economy through improved reaction control and minimized side product formation [14]. Flow-based direct fluorination also enables safe handling of highly reactive fluorine gas while maintaining good selectivity.
Substitution Reactions
Nucleophilic substitution reactions generally exhibit lower atom economy (45-70% practical) due to the formation of leaving group salts as byproducts [6]. Mechanochemical approaches can improve atom economy through in-situ salt capture and grinding effects that enhance reaction efficiency.
The development of traceless leaving groups and recyclable activation systems represents an active area of research for improving the atom economy of substitution-based fluorination reactions [6].
Addition Reactions
Addition reactions offer the highest atom economy potential (80-95% practical) by directly incorporating all reactant atoms into the product structure [4]. Aminofluorination of alkenes exemplifies this approach by simultaneously forming both C-N and C-F bonds in a single operation.
The optimization of addition reactions focuses on minimizing competitive pathways and maximizing regioselectivity to achieve theoretical atom economy limits [4].
Rearrangement Reactions
Fluorinated amine synthesis through rearrangement reactions can achieve excellent atom economy (85-95% practical) by utilizing intramolecular transformations that minimize waste generation. Isomerization and cyclization reactions represent particularly attractive approaches for sustainable synthesis.
Table 9 summarizes atom economy considerations:
| Reaction Type | Theoretical Atom Economy | Practical Atom Economy | Major Waste Products | Waste Minimization Strategies | Sustainability Rating |
|---|---|---|---|---|---|
| Direct Fluorination | 85-95% | 70-85% | HF, Metal fluorides | Recyclable fluorine sources | Moderate |
| Substitution Reactions | 60-80% | 45-70% | Leaving group salts | In-situ salt capture | Moderate to Good |
| Addition Reactions | 90-100% | 80-95% | Minimal waste | Direct incorporation | Excellent |
| Rearrangement Reactions | 95-100% | 85-95% | Minimal waste | Isomerization optimization | Excellent |